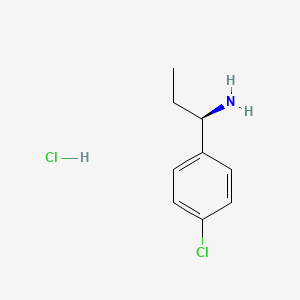

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(4-chlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFMDYMEAQPNPZ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride

Introduction

(R)-1-(4-Chlorophenyl)propan-1-amine is a chiral amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific structure is of paramount importance, particularly for drugs targeting the central nervous system, where enantiomeric purity can significantly influence therapeutic efficacy and reduce side effects.[1] The synthesis of such enantiopure amines is a cornerstone of modern pharmaceutical development, though it presents considerable challenges in achieving high stereoselectivity, yield, and process efficiency.[2][3][4][5]

This guide provides a comprehensive overview of the primary synthetic pathways to (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, designed for researchers, scientists, and drug development professionals. We will explore the core strategies, from classical chiral resolution to modern asymmetric synthesis, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of a chiral amine like (R)-1-(4-Chlorophenyl)propan-1-amine can be approached from two principal directions: the separation of a racemic mixture or the direct, stereoselective construction of the desired enantiomer. A third, related approach involves the use of a chiral auxiliary to direct the stereochemistry of a key bond-forming reaction. The choice of strategy often depends on factors like scalability, cost of reagents and catalysts, and the desired level of enantiomeric purity.

Caption: Retrosynthetic analysis of (R)-1-(4-Chlorophenyl)propan-1-amine HCl.

Strategy 1: Chiral Resolution of a Racemic Mixture

This classical approach remains a robust and widely used method, particularly when the synthesis of the racemic precursor is straightforward and efficient.[6] The core principle involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[7][8] Due to their different physical properties, these diastereomers can be separated by fractional crystallization.

Causality of Method: The divergent solubilities of the diastereomeric salts in a given solvent system are the physical basis for this separation. The success of this method is contingent on identifying a suitable chiral acid and crystallization solvent that maximizes this solubility difference. This screening process is often empirical but crucial for developing a scalable process.[6]

Key Steps:

-

Synthesis of Racemic Amine: The racemic precursor is typically synthesized from 4'-chloropropiophenone.[9][10] A common and effective method involves the conversion of the ketone to its oxime, followed by reduction.[11]

-

Diastereomeric Salt Formation: The racemic amine is treated with an enantiopure acid, such as (+)-tartaric acid or (+)-mandelic acid.

-

Fractional Crystallization: The less soluble diastereomeric salt preferentially crystallizes from the solution and is isolated by filtration.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base to neutralize the resolving agent and liberate the enantiomerically pure free amine.[12]

While reliable, this method's primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled.[7][13]

Strategy 2: Asymmetric Synthesis via Reductive Amination

Asymmetric synthesis offers a more direct and atom-economical route to the target enantiomer, bypassing the need for resolution.[4] Asymmetric reductive amination of the prochiral 4'-chloropropiophenone is the most convergent approach. This can be achieved using either biocatalysts or transition-metal catalysts.

-

Biocatalytic Reductive Amination: Imine reductases (IREDs) are enzymes that catalyze the asymmetric reduction of C=N double bonds with high stereoselectivity.[14][15] The reaction proceeds via an imine intermediate formed in situ from the ketone and an amine source (e.g., ammonia). The enzyme's active site, containing a cofactor like NADPH, delivers a hydride to one face of the imine, generating the desired (R)- or (S)-amine.[16][17] The high selectivity of IREDs makes them ideal for producing enantiopure amines for the pharmaceutical industry.[2][15]

-

Transition-Metal Catalyzed Asymmetric Hydrogenation: This method involves the hydrogenation of a pre-formed or in-situ generated imine using a chiral transition-metal complex (e.g., based on Ruthenium or Iridium) as the catalyst.[3][18] The enantioselectivity is dictated by the chiral ligand coordinated to the metal center, which creates a chiral environment for the hydride transfer. This is a powerful and versatile method widely used in industrial-scale synthesis.[3][19]

Detailed Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the key synthetic pathways discussed.

Protocol 1: Synthesis of Racemic 1-(4-Chlorophenyl)propan-1-amine

This two-step protocol describes the synthesis of the racemic starting material required for chiral resolution.

Step A: Synthesis of 1-(4-Chlorophenyl)propan-1-one Oxime [11]

-

To a solution of 4'-chloropropiophenone (1.69 g, 10 mmol) in ethanol (60 mL), add hydroxylamine hydrochloride (1.39 g, 20 mmol) and triethylamine (2.79 mL, 20 mmol) at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Evaporate the solvent under reduced pressure.

-

To the residue, add water (50 mL) and extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts successively with water and saturated brine, then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield 1-(4-chlorophenyl)propan-1-one oxime as a crude product, which can be used in the next step without further purification.

Step B: Reduction of Oxime to Racemic 1-(4-Chlorophenyl)propan-1-amine [11]

-

Dissolve the crude oxime from the previous step in anhydrous tetrahydrofuran (THF) (100 mL).

-

To this solution, add 1.0 M borane-tetrahydrofuran complex solution in THF (27.3 mL, 27.3 mmol) at room temperature under a nitrogen atmosphere.

-

Heat the mixture to 80°C and stir for 16 hours.

-

Cool the reaction to room temperature and cautiously add 1 M hydrochloric acid to quench the excess borane.

-

Extract the mixture with ethyl acetate. Discard the organic layer.

-

Basify the aqueous layer with 2 M NaOH until pH > 12.

-

Extract the basic aqueous layer with ethyl acetate (3 x 75 mL).

-

Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield racemic 1-(4-chlorophenyl)propan-1-amine.

Protocol 2: Chiral Resolution using (+)-Tartaric Acid[12]

This protocol describes the separation of the (R)-enantiomer from the racemic mixture.

-

Dissolve the racemic (±)-1-(4-chlorophenyl)propan-1-amine (1.0 equiv) in a minimal amount of hot methanol.

-

In a separate flask, dissolve (+)-tartaric acid (0.5 equiv) in hot methanol.

-

Slowly add the tartaric acid solution to the amine solution while stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 2 hours to induce crystallization. The salt of the (R)-amine with (+)-tartaric acid is expected to precipitate preferentially.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

Recrystallize the salt from a minimal amount of hot methanol to improve diastereomeric purity. Monitor purity using chiral HPLC analysis of the liberated amine from a small sample.

-

Once the desired diastereomeric purity is achieved, suspend the bulk of the salt in water and add 2 M NaOH solution until the pH is > 12.

-

Extract the free (R)-amine with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield enantiomerically enriched (R)-1-(4-chlorophenyl)propan-1-amine.

Protocol 3: Final Salt Formation

-

Dissolve the purified (R)-1-(4-chlorophenyl)propan-1-amine in anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to obtain (R)-1-(4-chlorophenyl)propan-1-amine hydrochloride.

Data Presentation and Visualization

Quantitative Data Summary

| Synthesis Pathway | Key Reagents | Solvent | Typical Yield | Typical Enantiomeric Excess (ee) |

| Chiral Resolution | (±)-Amine, (+)-Tartaric Acid | Methanol | < 50% (per pass) | > 99% (after recrystallization) |

| Asymmetric Hydrogenation | Imine, [RuCl₂(p-cymene)]₂, (R,R)-TsDPEN | Methanol | 85-95% | 90-99% |

| Biocatalytic (IRED) | Ketone, Amine Donor, (R)-IRED | Aqueous Buffer | > 90% | > 99% |

Experimental Workflows

Sources

- 1. (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride [myskinrecipes.com]

- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 6. onyxipca.com [onyxipca.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. Chiral_resolution [chemeurope.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 11. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. researchgate.net [researchgate.net]

- 17. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 19. Recent advances in the asymmetric reduction of imines by recycled catalyst systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's structure, physicochemical characteristics, spectroscopic profile, and methods for chiral purity assessment. The methodologies and experimental choices are explained to provide practical, field-proven insights, ensuring both technical accuracy and trustworthiness.

Introduction and Compound Identity

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral chemical compound of interest in synthetic organic chemistry and pharmaceutical research. As a primary amine featuring a stereocenter, it serves as a valuable building block for the synthesis of more complex, enantiomerically pure molecules. The presence of the 4-chlorophenyl group influences its reactivity and potential biological activity. The hydrochloride salt form is often preferred for its increased stability and crystallinity compared to the free amine.

The fundamental identity of this compound is established by its unique structural and molecular identifiers.

Caption: 2D structure of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | (1R)-1-(4-chlorophenyl)propan-1-amine;hydrochloride |

| CAS Number | 1448902-18-8[1][2][3] |

| Molecular Formula | C₉H₁₃Cl₂N[1][4][5] |

| Molecular Weight | 206.11 g/mol [1][4][5][6] |

| Canonical SMILES | CCN.Cl[1] |

| InChI Key | GGFMDYMEAQPNPZ-SBSPUUFOSA-N[1][4] |

| Synonyms | (R)-1-(4-Chlorophenyl)-1-propanamine Hydrochloride[1], Benzenemethanamine, 4-chloro-α-ethyl-, hydrochloride (1:1), (αR)-[3] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in further synthetic steps.

Table 2: Physicochemical Data

| Property | Value / Observation | Source(s) |

|---|---|---|

| Physical Form | Solid. Straw Yellow Color.[1] | [1] |

| Solubility | Negligible solubility in water. Soluble in oil and grease.[1] | [1] |

| Storage Conditions | Sealed in dry, Room Temperature[1], under an inert atmosphere. | [1] |

| Purity | Typically available at ≥95% purity.[4] | [4] |

| Reactivities & Incompatibilities | Chemically incompatible with strong oxidizing agents like bromine, chlorine, chromic acid, and hydrogen peroxide.[1] |[1] |

Safety Profile: The compound is classified with the signal word "Warning".

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Manufacturing

The synthesis of 1-(4-chlorophenyl)propan-1-amine typically proceeds via the reductive amination of the corresponding ketone, 1-(4-chlorophenyl)propan-1-one (also known as 4'-chloropropiophenone). This two-step process is a robust and common method for preparing primary amines from ketones.

Causality in Experimental Design:

-

Oxime Formation: The first step involves the reaction of 1-(4-chlorophenyl)propan-1-one with hydroxylamine hydrochloride. The carbonyl group of the ketone reacts with hydroxylamine to form an oxime intermediate. Triethylamine, a mild base, is added to neutralize the HCl byproduct, driving the reaction to completion.

-

Reduction to Amine: The C=N double bond of the oxime is then reduced to a C-N single bond to yield the primary amine. A borane-tetrahydrofuran complex (BH₃-THF) is an effective reducing agent for this transformation due to its selectivity for the oxime group. The reaction is typically heated to ensure a reasonable reaction rate. An acidic workup with HCl not only quenches the reaction but also protonates the resulting amine, allowing for its isolation as the stable hydrochloride salt.

Caption: General synthetic workflow for 1-(4-chlorophenyl)propan-1-amine HCl.

Experimental Protocol: Synthesis of Racemic 1-(4-chlorophenyl)propan-1-amine [7]

-

Step 1: Oxime Formation

-

Dissolve 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL).

-

Add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Evaporate the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the organic extract successively with water and saturated brine, then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.

-

-

Step 2: Reduction and Salt Formation

-

Dissolve the oxime intermediate in tetrahydrofuran (THF, 100 mL).

-

Add 1.1 M borane-tetrahydrofuran complex in THF (27.3 mL).

-

Stir the mixture at 80°C for 16 hours.

-

Cool the reaction and add 1 M hydrochloric acid to quench.

-

Extract the aqueous layer with ethyl acetate.

-

The aqueous layer, containing the protonated amine hydrochloride, can be concentrated, or the free amine can be extracted after basification and then converted to the HCl salt. The patent describes purification of the free amine via silica gel column chromatography.[7]

-

Note: The described synthesis produces a racemic mixture. To obtain the specific (R)-enantiomer, a chiral resolution step, such as diastereomeric salt formation or preparative chiral chromatography, is required.

Spectroscopic and Analytical Profile

A comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the compound.

¹H NMR Spectroscopy (Proton NMR) The ¹H NMR spectrum provides detailed information about the hydrogen atom environment. For the free amine, 1-(4-chlorophenyl)propan-1-amine, the following signals are expected:

-

~0.85 ppm (t, 3H): A triplet corresponding to the three protons of the terminal methyl group (-CH₃), coupled to the adjacent methylene group.[7]

-

~1.65 ppm (m, 2H): A multiplet for the two protons of the methylene group (-CH₂-), coupled to both the methyl and methine protons.[7]

-

~3.80 ppm (t, 1H): A triplet for the single proton on the chiral carbon (methine, -CH-), coupled to the adjacent methylene group.[7]

-

~7.20-7.40 ppm (m, 4H): A multiplet or two distinct doublets in the aromatic region, corresponding to the four protons on the 4-chlorophenyl ring.[7]

-

Amine Protons (NH₂): A broad singlet, the chemical shift of which is variable and depends on concentration and solvent. In the hydrochloride salt (NH₃⁺), this signal would be shifted downfield and appear broader.

¹³C NMR Spectroscopy (Carbon-13 NMR) The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. Predicted chemical shifts for the core structure would include signals for the aliphatic carbons (methyl, methylene, and methine) and the aromatic carbons of the chlorophenyl ring.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present. Key vibrational frequencies include:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (or NH₃⁺ in the salt).

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1100-1000 cm⁻¹: C-N stretching.

-

~850-800 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted (para) benzene ring.

-

~750-700 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS) Mass spectrometry provides information on the molecular weight and fragmentation pattern. For the free amine (C₉H₁₂ClN), the nominal molecular weight is 169.65 g/mol .[7] The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate 3:1 ratio, characteristic of the chlorine isotope pattern.

Chiral Purity Analysis by HPLC

For a chiral compound intended for pharmaceutical applications, confirming the enantiomeric purity is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this analysis.

Method Development Rationale:

-

Column Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective for separating a wide range of chiral compounds, including amines.[8] They provide chiral recognition through a combination of interactions like hydrogen bonding, dipole-dipole, and π-π stacking.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier (e.g., isopropanol, ethanol), is a standard starting point.[8] The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, thereby influencing retention and selectivity. Adjusting the percentage of the alcohol is the primary way to optimize resolution.[8]

-

Additives: For basic analytes like amines, peak tailing can be an issue. Adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape and resolution by masking residual acidic silanol groups on the silica support.[9]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. ivychem.com [ivychem.com]

- 3. Benzenemethanamine, 4-chloro-α-ethyl-, hydrochloride (1:1)… [cymitquimica.com]

- 4. (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride [cymitquimica.com]

- 5. (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride - CAS:1448902-18-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride (CAS: 1448902-18-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in pharmaceutical research and development, primarily serving as a key building block in the synthesis of neurologically active compounds. Its specific stereochemistry is crucial for the desired pharmacological activity and selectivity, making its enantioselective synthesis and analysis paramount. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust methods for its enantioselective synthesis, and state-of-the-art analytical techniques for the determination of its enantiomeric purity. Furthermore, it delves into its applications in drug discovery, safety considerations, and the principles of Good Manufacturing Practice (GMP) relevant to its production as an active pharmaceutical ingredient (API) intermediate.

Introduction: The Significance of Chiral Amines in Drug Development

Chiral amines are fundamental structural motifs present in a vast array of pharmaceuticals and biologically active molecules, with an estimated 40-45% of small-molecule drugs containing a chiral amine fragment. The stereochemistry of these amines is often a critical determinant of their pharmacological and toxicological profiles. The (R)-enantiomer of 1-(4-chlorophenyl)propan-1-amine hydrochloride is a valuable intermediate, particularly in the development of therapeutics targeting the central nervous system (CNS). The presence of the 4-chlorophenyl group is a common feature in many CNS-active drugs, influencing properties such as metabolic stability and receptor binding affinity. This guide serves as a technical resource for scientists engaged in the synthesis, analysis, and utilization of this specific chiral building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 1448902-18-8 | |

| Molecular Formula | C₉H₁₃Cl₂N | |

| Molecular Weight | 206.11 g/mol | |

| Appearance | Straw yellow solid | |

| Solubility | Negligible in water; Soluble in oil and grease | |

| Storage Conditions | Sealed in a dry environment at room temperature | |

| InChI Key | GGFMDYMEAQPNPZ-SBSPUUFOSA-N |

Enantioselective Synthesis Strategies

The production of enantiomerically pure (R)-1-(4-Chlorophenyl)propan-1-amine is a critical step in its utilization for pharmaceutical synthesis. While the synthesis of the racemic mixture can be achieved through methods like the reduction of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine, obtaining the desired (R)-enantiomer requires stereoselective approaches. Two primary strategies are discussed here: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical and robust method for separating enantiomers from a racemic mixture. This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their differential solubility.

Causality of Experimental Choices:

-

Choice of Resolving Agent: (+)-Dibenzoyl-D-tartaric acid is selected due to its commercial availability in high enantiomeric purity and its proven effectiveness in resolving a wide range of chiral amines through the formation of crystalline diastereomeric salts.

-

Solvent System: The choice of solvent is critical for achieving a significant difference in the solubility of the two diastereomeric salts. A mixture of polar and non-polar solvents, such as dichloromethane and methanol, is often employed to fine-tune the crystallization process.

Experimental Protocol: Chiral Resolution with (+)-Dibenzoyl-D-tartaric Acid

-

Diastereomeric Salt Formation:

-

Dissolve one equivalent of racemic 1-(4-chlorophenyl)propan-1-amine in a suitable solvent mixture (e.g., dichloromethane/methanol).

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-Dibenzoyl-D-tartaric acid in the same solvent system, applying gentle heat if necessary.

-

Slowly add the amine solution to the resolving agent solution with continuous stirring.

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M NaOH).

-

Stir vigorously until all solids have dissolved and the free amine is extracted into the organic layer.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(4-chlorophenyl)propan-1-amine.

-

-

Hydrochloride Salt Formation:

-

Dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

-

Caption: Chiral resolution workflow via diastereomeric salt formation.

Asymmetric Synthesis via Enzymatic Kinetic Resolution

Enzymatic methods offer high enantioselectivity under mild reaction conditions. Dynamic kinetic resolution (DKR) is a particularly efficient approach that combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

Causality of Experimental Choices:

-

Enzyme Selection: Lipases, such as Candida antarctica lipase B (CALB), are widely used for the kinetic resolution of amines through enantioselective acylation. Transaminases are also powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones.

-

Racemization Catalyst: For a DKR process, a catalyst is required to racemize the unreacted enantiomer. Ruthenium-based catalysts have proven effective for the racemization of primary amines.

-

Acyl Donor: In lipase-catalyzed resolutions, an acyl donor such as ethyl acetate is used to selectively acylate one enantiomer.

Conceptual Protocol: Chemoenzymatic Dynamic Kinetic Resolution

-

Reaction Setup:

-

To a solution of racemic 1-(4-chlorophenyl)propan-1-amine in a suitable organic solvent, add a lipase (e.g., Novozym 435, immobilized CALB) and an acyl donor (e.g., ethyl acetate).

-

Add a racemization catalyst (e.g., a palladium or ruthenium complex).

-

-

Reaction Execution:

-

Stir the reaction mixture at a controlled temperature (e.g., 70-100 °C) and monitor the progress by chiral HPLC. The lipase will selectively acylate the (S)-enantiomer, while the racemization catalyst continuously converts the remaining (R)-amine to the racemic mixture.

-

-

Work-up and Isolation:

-

Upon completion, filter off the enzyme and catalyst.

-

Separate the desired (R)-amine from the acylated (S)-amine by extraction or chromatography.

-

Convert the isolated (R)-amine to its hydrochloride salt as described previously.

-

Caption: Dynamic kinetic resolution for enantioselective amine synthesis.

Analytical Characterization and Quality Control

Ensuring the enantiomeric purity of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is critical for its use in pharmaceutical applications. Chiral chromatography is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC methods rely on a chiral stationary phase (CSP) to differentiate between enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly versatile.

Causality of Experimental Choices:

-

Chiral Stationary Phase: Columns like CHIRALPAK® AD, which is based on amylose tris(3,5-dimethylphenylcarbamate), are effective for separating a broad range of chiral compounds, including aromatic amines.

-

Mobile Phase: For basic compounds like amines, a normal-phase mobile phase consisting of an alkane (e.g., n-hexane), an alcohol (e.g., ethanol or isopropanol), and a basic additive (e.g., diethylamine) is often used to achieve good peak shape and resolution.

Experimental Protocol: Chiral HPLC Analysis

-

System Preparation:

-

Equilibrate a chiral HPLC column (e.g., CHIRALPAK® AD, 250 x 4.6 mm, 10 µm) with the mobile phase.

-

-

Sample Preparation:

-

Prepare a solution of the sample at a concentration of approximately 1.0 mg/mL in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: n-Hexane / Ethanol / Diethylamine (50:50:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of a racemic standard.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

-

Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. SFC-MS coupling provides both separation and mass identification.

Conceptual Protocol: Chiral SFC-MS Analysis

-

System: An analytical SFC system coupled to a mass spectrometer.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IC).

-

Mobile Phase: Supercritical CO₂ with a co-solvent (e.g., methanol) and an additive (e.g., isobutylamine).

-

Detection: UV and MS detection.

-

Analysis: The separation of enantiomers is monitored by UV, and their identity is confirmed by their mass-to-charge ratio.

Applications in Drug Discovery and Medicinal Chemistry

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a valuable building block for the synthesis of various pharmaceutical candidates. The 4-chlorophenyl moiety is a common feature in drugs targeting the central nervous system, and the chiral amine center allows for stereospecific interactions with biological targets. Derivatives of N-(4-chlorophenyl)amine have shown a range of biological activities, including anticonvulsant properties. This intermediate can be utilized in the synthesis of compounds that modulate neurotransmitter systems, making it relevant for research into treatments for depression, anxiety, and other neurological disorders.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Use only in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

In case of contact, rinse the affected area thoroughly with water.

-

-

Incompatibilities: Chemically incompatible with strong oxidizing agents such as bromine, chlorine, chromic acid, and hydrogen peroxide.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Good Manufacturing Practice (GMP) Considerations for Chiral API Intermediates

The production of chiral intermediates and APIs for pharmaceutical use must adhere to the principles of Good Manufacturing Practice (GMP), as outlined in guidelines such as the ICH Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients".

Key GMP Principles for Chiral Synthesis:

-

Process Validation: The manufacturing process must be validated to ensure that it consistently produces a product of the required quality. This includes demonstrating control over the stereochemical outcome of the synthesis.

-

Analytical Method Validation: The analytical methods used to determine the identity, purity, and enantiomeric excess of the material must be validated to ensure they are accurate, precise, and robust.

-

Quality Management System (QMS): A robust QMS should be in place to oversee all aspects of production, including personnel training, facility and equipment qualification, documentation, and change control.

-

Control of Starting Materials: The quality of the starting materials, including any chiral reagents or catalysts, must be well-defined and controlled.

-

Documentation: All manufacturing and testing activities must be thoroughly documented to ensure traceability and allow for investigation of any deviations.

Caption: GMP framework with specific considerations for chiral manufacturing.

Conclusion

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral building block with significant potential in the pharmaceutical industry, particularly for the development of CNS-active agents. Its successful application hinges on the ability to produce it in high enantiomeric purity and to rigorously control its quality. This guide has provided a comprehensive overview of the key technical aspects related to this compound, from its enantioselective synthesis and analysis to its handling and the regulatory framework governing its production. By leveraging the methodologies and principles outlined herein, researchers and drug development professionals can effectively utilize this important chiral intermediate in their pursuit of novel therapeutics.

References

- Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11), 1224-1233.

- Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11).

-

ICH. (n.d.). ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Daicel Chiral Technologies. (n.d.). Method development with CHIRALPAK® IA. Retrieved from [Link]

- Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(5), 482-494.

- Lakó, Á., Molnár, Z., Mendonça, R., & Poppe, L. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Organic & Biomolecular Chemistry, 18(44), 9016-9025.

-

ICH. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link]

-

European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. Retrieved from [Link]

-

GMP Insiders. (2024). What is analytical method validation in GMP. Retrieved from [Link]

-

ComplianceQuest. (2023). ICH Q7 GMP Regulation for Pharma: The Definitive Guide. Retrieved from [Link]

- The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.).

-

IntuitionLabs. (2025). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. Retrieved from [Link]

- Transaminase catalyzed asymmetric synthesis of active pharmaceutical ingredients. (2024).

-

Wikipedia. (n.d.). Chlorphenamine. Retrieved from [Link]

- Google Patents. (n.d.). US10654855B2 - Protein kinase B inhibitors.

- Zhang, T., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. Chinese Chemical Letters, 32(12), 3715-3726.

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

- White, C. J., & Burnett, J. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds.

-

ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... Retrieved from [Link]

-

ChemEurope. (n.d.). Chiral resolution. Retrieved from [Link]

- Kasawar, G. B., & Farooqui, M. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian journal of pharmaceutical sciences, 72(2), 203–207.

- Google P

-

Suna, E. Group. (n.d.). Diastereoselective synthesis using chiral auxiliary. Retrieved from [Link]

- Wang, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 147, 107264.

-

Daicel Chiral Technologies. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Retrieved from [Link]

-

Suna, E. Group. (n.d.). Diastereoselective synthesis. Retrieved from [Link]

- Harps, L. C., Joseph, J. F., & Parr, M. K. (2019). SFC for chiral separations in bioanalysis. Journal of pharmaceutical and biomedical analysis, 162, 47–59.

- Li, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 199, 114041.

- Gatti, F. G., et al. (2022).

Spectral Characterization of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy of this compound. The guide emphasizes the rationale behind experimental choices and the interpretation of spectral data for structural elucidation and purity assessment.

Introduction

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutically active compounds. Its stereochemistry and purity are critical for the efficacy and safety of the final drug product. Therefore, rigorous analytical characterization using a suite of spectroscopic techniques is paramount. This guide will delve into the expected spectral data for this compound, providing a foundational understanding for its identification and quality control.

The molecular structure of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is presented below:

Caption: Molecular Structure of the Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation. The presence of the hydrochloride salt significantly influences the chemical shifts of nearby protons and carbons compared to the free base.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride in 0.6-0.8 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The choice of solvent is critical as it must dissolve the salt and should not have signals that overlap with the analyte's resonances.

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of approximately -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of approximately 0 to 160 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of the free base, 1-(4-chlorophenyl)propan-1-amine, in CDCl₃ has been reported with the following chemical shifts: δ 0.85 (3H, t, J = 7.3 Hz), 1.58-1.74 (2H, m), 3.80 (1H, t, J = 7.0 Hz), 7.21-7.40 (4H, m)[1]. Upon formation of the hydrochloride salt, the protonation of the amine group to form an ammonium ion (-NH₃⁺) will cause a significant downfield shift of the adjacent protons due to the electron-withdrawing inductive effect of the positive charge. The ammonium protons themselves will appear as a broad signal.

Table 1: Predicted ¹H NMR Spectral Data for (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 3H | -CH₂CH₃ |

| ~1.8-2.0 | Multiplet | 2H | -CH₂ CH₃ |

| ~4.5 | Triplet | 1H | CH -NH₃⁺ |

| ~7.4-7.6 | Multiplet | 4H | Aromatic protons |

| ~8.5-9.5 | Broad singlet | 3H | -NH₃ ⁺ |

Rationale for Predicted Shifts:

-

-CH₂CH₃ (δ ~0.9): The terminal methyl group is furthest from the electron-withdrawing groups and is expected to have a chemical shift similar to the free base.

-

-CH₂CH₃ (δ ~1.8-2.0): The methylene protons will experience a slight downfield shift compared to the free base due to the proximity of the ammonium group.

-

CH-NH₃⁺ (δ ~4.5): The methine proton, being directly attached to the carbon bearing the ammonium group, will experience a significant downfield shift.

-

Aromatic protons (δ ~7.4-7.6): The aromatic protons will also be slightly deshielded.

-

-NH₃⁺ (δ ~8.5-9.5): The ammonium protons typically appear as a broad singlet at a downfield chemical shift and will exchange with D₂O, leading to the disappearance of this signal.

¹³C NMR Spectral Data and Interpretation

The protonation of the amine will also influence the ¹³C NMR spectrum, particularly for the carbons closer to the nitrogen atom.

Table 2: Predicted ¹³C NMR Spectral Data for (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

| Chemical Shift (δ, ppm) | Assignment |

| ~10 | -CH₂C H₃ |

| ~25 | -C H₂CH₃ |

| ~55 | C H-NH₃⁺ |

| ~128-135 | Aromatic Carbons |

| ~140 | Aromatic Carbon (C-Cl) |

Rationale for Predicted Shifts:

-

The carbons of the propyl chain will show some downfield shift compared to the free base, with the effect being most pronounced for the carbon directly attached to the nitrogen (CH-NH₃⁺).

-

The aromatic carbon chemical shifts will be less affected but may show minor shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, the mass spectrum will be of the protonated free base, [M+H]⁺, as the hydrochloride salt will dissociate in the ion source.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a coupled liquid chromatography system (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this polar and ionizable compound.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to obtain the mass-to-charge ratio (m/z) of the ions.

Mass Spectrum Data and Interpretation

The molecular weight of the free base, (R)-1-(4-Chlorophenyl)propan-1-amine, is 169.65 g/mol . The key feature in the mass spectrum will be the isotopic pattern of the chlorine atom. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This will result in two molecular ion peaks separated by 2 m/z units, with the M+ peak being three times more intense than the M+2 peak.

Table 3: Predicted Key Ions in the Mass Spectrum of (R)-1-(4-Chlorophenyl)propan-1-amine

| m/z | Ion | Comments |

| 170.07 | [C₉H₁₂³⁵ClN + H]⁺ | Molecular ion peak (M+H)⁺ |

| 172.07 | [C₉H₁₂³⁷ClN + H]⁺ | Isotopic peak (M+2+H)⁺, with ~33% intensity of the M+H peak |

| 141.07 | [C₈H₁₀Cl]⁺ | Loss of ethylamine |

| 111.04 | [C₆H₄Cl]⁺ | Phenyl-Cl fragment |

Caption: Predicted Fragmentation in Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of an amine hydrochloride salt is distinctly different from that of the corresponding free amine.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

IR Spectrum Data and Interpretation

For a primary amine hydrochloride, the characteristic N-H stretching vibrations of the free amine (typically two bands between 3300-3500 cm⁻¹) are replaced by a very broad and strong absorption band for the ammonium ion (-NH₃⁺) stretching, which often extends from around 3200 to 2500 cm⁻¹.

Table 4: Predicted IR Absorption Bands for (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-2500 | Strong, Broad | N-H stretch (-NH₃⁺) |

| ~2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1600-1580 | Medium | N-H bend (asymmetric, -NH₃⁺) |

| ~1500-1480 | Medium | N-H bend (symmetric, -NH₃⁺) |

| ~1490 | Medium | C=C stretch (aromatic) |

| ~1100-1000 | Strong | C-N stretch |

| ~820 | Strong | C-H bend (p-disubstituted aromatic) |

| ~750-700 | Medium | C-Cl stretch |

The broadness of the N-H stretching band is a hallmark of the ammonium salt and is due to extensive hydrogen bonding in the solid state.

Conclusion

The comprehensive spectral analysis of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride through NMR, MS, and IR spectroscopy provides a robust methodology for its structural confirmation and purity assessment. The predicted spectral data, based on the known spectrum of the free base and fundamental spectroscopic principles, offer a reliable reference for researchers in the pharmaceutical industry. The distinct features in each spectrum, such as the downfield shifts in the NMR of the hydrochloride salt, the characteristic isotopic pattern in the mass spectrum, and the broad ammonium stretch in the IR spectrum, collectively serve as a unique fingerprint for this important chiral building block.

References

Sources

An In-depth Technical Guide to the Physical and Spectroscopic Characterization of (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Context and Scientific Imperative

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine salt of significant interest within synthetic chemistry and drug discovery. As a derivative of phenylpropylamine, it serves as a valuable building block or intermediate for more complex molecular targets. The presence of a stereocenter, a chlorinated aromatic ring, and its formulation as a hydrochloride salt dictates a unique set of physical properties. For the medicinal chemist, process chemist, or formulation scientist, a thorough understanding and precise measurement of these properties are not merely academic exercises; they are foundational to ensuring purity, predicting behavior in biological and chemical systems, and developing viable drug formulations.

This guide moves beyond a simple data sheet. It is structured to provide not only the core physicochemical identity of the compound but also to offer a detailed, field-proven framework for its experimental characterization. We will delve into the causality behind methodological choices, ensuring that the protocols described are robust and self-validating. While specific experimental data for this compound (CAS No. 1448902-18-8) are not widely published, this guide provides the authoritative protocols and expected analytical signatures necessary for any researcher synthesizing or utilizing this molecule.

Part 1: Core Physicochemical Identity

The fundamental identity of a compound is the bedrock of all subsequent research. The key identifiers and computed properties for (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride are summarized below.

| Property | Value | Source |

| Chemical Name | (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride | [1][2] |

| Synonyms | (1R)-1-(4-chlorophenyl)propan-1-amine hydrochloride | [1] |

| CAS Number | 1448902-18-8 | [1][2] |

| Molecular Formula | C₉H₁₃Cl₂N | [1][2] |

| Molecular Weight | 206.11 g/mol | [1][2] |

| Appearance | Straw Yellow Solid | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [1][2] |

Note: Experimental values for properties such as melting point and specific solubility are not consistently reported in public literature and must be determined empirically.

Part 2: Foundational Physical Properties and Experimental Determination

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its handling, formulation, and bioavailability. This section details the importance of these properties and provides robust protocols for their measurement.

Melting Point

Expertise & Experience: The melting point is a rapid and powerful indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline substance, whereas impurities lead to a depressed and broadened melting range. For a hydrochloride salt, the melting point can also be a decomposition point, which is an important observation to record.

Experimental Protocol: Melting Point Determination

This protocol is designed for a standard digital melting point apparatus.[3]

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any coarse crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a glass capillary tube into the sample powder. Invert the tube and tap the sealed end firmly on a hard surface to pack the sample into a compact column of 2-3 mm in height.

-

Initial Rapid Determination:

-

Place the loaded capillary into the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to find the approximate melting range.[3]

-

-

Precise Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Use a fresh, newly packed capillary.

-

Set a slow heating ramp (1-2 °C/min) starting from a temperature ~15 °C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

The melting range is T₁ - T₂. Note any signs of decomposition (e.g., color change, charring).

-

-

Validation: Repeat the precise determination at least twice. Consistent results should be obtained.

Logical Workflow: Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Profile

Expertise & Experience: For an amine hydrochloride salt, solubility is critically dependent on pH.[4] The hydrochloride salt form is utilized specifically to enhance aqueous solubility compared to the free base, which is often poorly soluble.[5] Determining the pH-solubility profile is essential for predicting dissolution in the gastrointestinal tract and for developing aqueous formulations.[6] A qualitative assessment in organic solvents is also vital for process chemistry and purification.

Experimental Protocol: Aqueous pH-Solubility Profile

This protocol is based on the equilibrium shake-flask method, a gold standard for thermodynamic solubility measurement.[7]

-

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant range, e.g., pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[6] All buffers should be at the target temperature (e.g., 25 °C or 37 °C).

-

Equilibration:

-

Add an excess of the compound to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible to ensure saturation.

-

Agitate the vials at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Separation: Separate the undissolved solid from the solution. This is a critical step. Use centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification:

-

Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Final pH Measurement: Measure the pH of the saturated solution to confirm it has not significantly changed during the experiment.[6]

-

Solid State Analysis: It is good practice to analyze the remaining solid by a method like XRPD or DSC to ensure the solid form has not changed (e.g., converted to the free base) during the experiment.[4]

Experimental Protocol: Qualitative Solubility in Organic Solvents

-

Solvent Selection: Choose a range of common laboratory solvents (e.g., Methanol, Ethanol, Dichloromethane, Acetone, DMSO, Toluene).

-

Measurement:

-

Add a small, known amount of the compound (e.g., 1-5 mg) to a set volume of solvent (e.g., 0.5 mL) in a vial.

-

Vortex the vial for 1-2 minutes at room temperature.

-

Visually observe if the solid has completely dissolved.

-

If dissolved, add another aliquot of the compound and repeat until saturation is reached.

-

Classify the solubility using standard descriptive terms (e.g., Very Soluble, Freely Soluble, Soluble, Sparingly Soluble, etc.).[8]

-

Part 3: Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. For a novel or reference compound, acquiring a full set of spectra is essential for identity confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating molecular structure. For (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, proton (¹H) and carbon (¹³C) NMR will confirm the carbon skeleton, the substitution pattern on the aromatic ring, and the successful formation of the hydrochloride salt. The salt formation causes a significant deshielding (downfield shift) of the proton alpha to the nitrogen (the benzylic CH) and adjacent carbons, which is a key diagnostic feature.

Expected ¹H NMR Signatures (in D₂O or DMSO-d₆):

-

Aromatic Protons: Two sets of doublets in the ~7.4-7.6 ppm region, characteristic of a 1,4-disubstituted benzene ring.

-

Benzylic Proton (-CH-N): A triplet or multiplet, shifted significantly downfield compared to the free amine (likely > 4.5 ppm) due to the adjacent protonated amine.

-

Methylene Protons (-CH₂-): A multiplet adjacent to both the benzylic proton and the methyl group.

-

Methyl Protons (-CH₃): A triplet, typically the most upfield signal.

-

Amine Protons (-NH₃⁺): A broad singlet, which may be exchangeable with D₂O. Its integration should correspond to three protons.

Expected ¹³C NMR Signatures (in D₂O or DMSO-d₆):

-

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon bearing the chlorine (C-Cl) and the carbon attached to the propyl chain (C-ipso) will have distinct chemical shifts.

-

Benzylic Carbon (-CH-N): This carbon will be shifted downfield relative to the free amine due to the electron-withdrawing effect of the -NH₃⁺ group.

-

Aliphatic Carbons: Signals for the methylene (-CH₂-) and methyl (-CH₃) carbons will be observed in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is excellent for identifying functional groups. The key feature to confirm salt formation is the appearance of broad absorption bands characteristic of an ammonium salt (-NH₃⁺), which are distinct from the N-H stretches of a primary amine (-NH₂).

Expected FTIR Signatures (KBr Pellet):

-

N-H Stretch (Ammonium): A very broad and strong series of bands from ~2400-3200 cm⁻¹, corresponding to the N-H stretching vibrations of the R-NH₃⁺ group. This is a hallmark of an amine salt.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

N-H Bend (Ammonium): An absorption band around 1500-1600 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A strong band typically in the 1000-1100 cm⁻¹ region for an aryl chloride.

Logical Workflow: Spectroscopic Characterization

Caption: Integrated workflow for spectroscopic identity confirmation.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis of the hydrochloride salt will show the mass of the protonated free base (the cation).

Expected Result (ESI+):

-

The primary ion observed will be the [M+H]⁺ ion corresponding to the free amine, C₉H₁₂ClN.

-

Calculated Monoisotopic Mass of [C₉H₁₂³⁵ClN + H]⁺: 170.0731

-

Calculated Monoisotopic Mass of [C₉H₁₂³⁷ClN + H]⁺: 172.0702

-

The spectrum should show a characteristic isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks, which is definitive for a molecule containing one chlorine atom.

Conclusion

This technical guide provides a comprehensive framework for the physical and spectroscopic characterization of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride. By adhering to the detailed protocols for determining melting point and solubility, and by understanding the expected spectroscopic signatures from NMR, FTIR, and Mass Spectrometry, researchers can confidently verify the identity, purity, and critical physicochemical properties of this important chemical entity. This rigorous analytical approach is indispensable for ensuring the quality and reproducibility of research and development outcomes in the chemical and pharmaceutical sciences.

References

-

Tong, W. & Serajuddin, A. (2016). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 105(10), 2978-2993. Available at: [Link]

- Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

-

Jain, A. & Yalkowsky, S. H. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical and Chemical Sciences, 2(1), 235-245. Available at: [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)propan-1-amine - Optional[13C NMR]. Retrieved from [Link]

-

Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

-

World Health Organization (WHO). (2015). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Abrahamsson, B. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride - CAS:1448902-18-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. researchgate.net [researchgate.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. who.int [who.int]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

Navigating the Solubility Landscape of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

(R)-1-(4-chlorophenyl)propan-1-amine hydrochloride is a chiral amine salt with significant potential in pharmaceutical development. A thorough understanding of its solubility profile in various organic solvents is paramount for effective process development, formulation design, and ultimately, therapeutic efficacy. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of its solubility. In the absence of extensive published quantitative data, this guide emphasizes first principles, predictive insights based on molecular structure, and a robust experimental methodology for in-house solubility determination. We will explore the physicochemical properties of the molecule, the theoretical underpinnings of its solubility in diverse solvent classes, and a detailed, self-validating protocol for accurate solubility measurement.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with solubility being a primary hurdle. For active pharmaceutical ingredients (APIs) like (R)-1-(4-chlorophenyl)propan-1-amine hydrochloride, solubility is not merely a physical property; it is a critical determinant of bioavailability, manufacturability, and stability.[1] Inadequate solubility can lead to poor absorption, suboptimal drug exposure, and significant delays in development timelines.[2]

This guide addresses the specific challenges and opportunities associated with understanding the solubility of (R)-1-(4-chlorophenyl)propan-1-amine hydrochloride. As a hydrochloride salt of a primary amine, its solubility behavior is governed by a complex interplay of its ionic nature and the organic character of the parent molecule. This document will provide the necessary tools to dissect these interactions and generate reliable solubility data to inform critical development decisions.

Physicochemical Properties of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₁₃Cl₂N | [3] |

| Molecular Weight | 206.11 g/mol | [3] |

| Physical Form | Solid | |

| CAS Number | 1448902-18-8 | [3] |

| Water Solubility | Negligible | [3] |

| General Organic Solubility | Soluble in oil and grease (qualitative) | [3] |

| Storage | Inert atmosphere, room temperature |

The hydrochloride salt form imparts ionic character, which generally favors solubility in polar solvents. However, the presence of a chlorophenyl group and a propyl chain introduces significant lipophilicity. This dual nature—ionic and lipophilic—is the key to understanding its solubility across a spectrum of organic solvents. The qualitative report of being "soluble in oil and grease" suggests that non-polar and weakly polar solvents may also be effective, which is a crucial consideration for various pharmaceutical processes like synthesis, purification, and formulation.[3]

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. For (R)-1-(4-chlorophenyl)propan-1-amine hydrochloride, a more nuanced approach is required, considering the following solvent properties:

-

Polarity and Dipole Moment: Polar solvents, particularly those capable of hydrogen bonding, are expected to be effective at solvating the ionic hydrochloride portion of the molecule. Protic polar solvents like alcohols (methanol, ethanol) can act as both hydrogen bond donors and acceptors, interacting favorably with the ammonium cation and the chloride anion. Aprotic polar solvents (e.g., acetone, ethyl acetate) possess significant dipole moments and can engage in dipole-dipole interactions.

-

Hydrogen Bonding Capacity: The ability of a solvent to participate in hydrogen bonding is a critical factor. The N-H bonds of the protonated amine are strong hydrogen bond donors. Solvents that are effective hydrogen bond acceptors will facilitate the dissolution of the salt.

-

Dielectric Constant: A solvent with a high dielectric constant can effectively shield the electrostatic interactions between the cation and anion of the salt, promoting their separation and solvation.

-

Dispersive Forces (van der Waals forces): The non-polar chlorophenyl ring and propyl chain will interact favorably with solvents through London dispersion forces. Therefore, even less polar solvents like dichloromethane and toluene may exhibit some degree of solubilizing power, especially at elevated temperatures.

The interplay of these factors dictates the overall solubility. For instance, while a highly polar solvent might be ideal for the ionic part, it may be a poor solvent for the lipophilic portion of the molecule, and vice versa.

Experimental Protocol for Determining Equilibrium Solubility

Given the lack of published quantitative data, a robust and reproducible experimental protocol is essential. The following method is designed to determine the equilibrium solubility of (R)-1-(4-chlorophenyl)propan-1-amine hydrochloride in a range of organic solvents.

Materials and Equipment

-

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride (purity >95%)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene) of appropriate purity (e.g., HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of equilibrium solubility.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of (R)-1-(4-chlorophenyl)propan-1-amine hydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately dispense a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. A standard temperature of 25 °C (room temperature) is a good starting point. Additional temperatures (e.g., 5 °C and 40 °C) can provide valuable information on the thermodynamics of dissolution.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for initial settling of the excess solid.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Immediately after filtration, accurately dilute the sample with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation upon cooling or solvent evaporation.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase column with UV detection is typically suitable for this type of compound.

-

Prepare a calibration curve using standards of known concentrations of (R)-1-(4-chlorophenyl)propan-1-amine hydrochloride.

-

Quantify the concentration of the dissolved API in the samples by comparing the peak areas to the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The results should be reported in units such as mg/mL or g/L.

-

Interpreting the Results: A Predictive Framework

The experimentally determined solubility data can be rationalized and used to predict behavior in other solvent systems. The following diagram illustrates the relationship between solvent properties and the expected solubility of (R)-1-(4-chlorophenyl)propan-1-amine hydrochloride.

Caption: Relationship between solvent class, interactions, and expected solubility.

-

High Solubility: Expected in polar protic solvents like methanol and ethanol. These solvents can effectively solvate both the ionic head and, to a lesser extent, the lipophilic tail through hydrogen bonding and ion-dipole interactions.

-

Moderate Solubility: Anticipated in polar aprotic solvents such as acetone and ethyl acetate. These solvents can engage in dipole-dipole interactions with the ionic portion of the molecule but are less effective at solvating the ammonium cation compared to protic solvents.

-

Low to Moderate Solubility: Likely in less polar solvents like dichloromethane. While the polarity is lower, it can still offer some interaction with the ionic head, and its organic nature is compatible with the lipophilic tail.

-

Low Solubility: Expected in non-polar solvents like toluene and hexane. The energy required to break the crystal lattice of the salt is unlikely to be compensated by the weak van der Waals interactions with these solvents.

Conclusion

References

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. Available at: [Link]

-

Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. World Health Organization (WHO). Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

Sources

Enantioselective synthesis of 1-(4-chlorophenyl)propan-1-amine.

<Enantioselective Synthesis of 1-(4-chlorophenyl)propan-1-amine: A Technical Guide for Pharmaceutical Development

Executive Summary: Chiral amines are critical building blocks in over 40% of commercial pharmaceuticals, where specific enantiomers often dictate therapeutic efficacy and safety.[1][2] 1-(4-chlorophenyl)propan-1-amine is a valuable chiral intermediate in the synthesis of various biologically active compounds. This guide provides a detailed technical overview of two primary, field-proven strategies for its enantioselective synthesis: asymmetric reduction of a prochiral imine and enzymatic kinetic resolution of the racemate. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind methodological choices, provides detailed experimental protocols, and presents comparative data to assist researchers in drug development and process chemistry in selecting and implementing the optimal synthetic route.

Introduction: The Imperative for Stereochemical Control